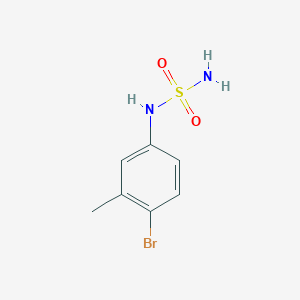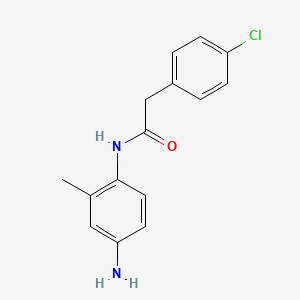
N-(4-Amino-2-methylphenyl)-2-(4-chlorophenyl)-acetamide
Overview
Description
N-(4-Amino-2-methylphenyl)-2-(4-chlorophenyl)-acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of an amino group, a methyl group, and a chlorophenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Aromatic Substitution Reaction:
Starting Materials: 4-Amino-2-methylphenol and 4-Chlorobenzoyl chloride.
Reaction Conditions: The reaction is typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-Amino-2-methylphenol is reacted with 4-Chlorobenzoyl chloride under reflux conditions to form the desired acetamide compound.
-
Reductive Amination:
Starting Materials: 4-Chloroacetophenone and 4-Amino-2-methylbenzylamine.
Reaction Conditions: The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a catalyst like palladium on carbon.
Procedure: The 4-Chloroacetophenone is reacted with 4-Amino-2-methylbenzylamine under reductive conditions to form the desired acetamide compound.
Industrial Production Methods:
- The industrial production of N-(4-Amino-2-methylphenyl)-2-(4-chlorophenyl)-acetamide typically involves large-scale synthesis using the above-mentioned methods with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: The reaction is typically carried out under acidic or basic conditions.
Products: Oxidation of the amino group can lead to the formation of nitroso or nitro derivatives.
-
Reduction:
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: The reaction is typically carried out under anhydrous conditions.
Products: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.
-
Substitution:
Reagents: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Conditions: The reaction is typically carried out under reflux conditions.
Products: Substitution of the amino group can lead to the formation of halogenated derivatives.
Scientific Research Applications
Chemistry:
- N-(4-Amino-2-methylphenyl)-2-(4-chlorophenyl)-acetamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
- This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- This compound is investigated for its potential use as a drug candidate for the treatment of various diseases, including bacterial infections and cancer.
Industry:
- This compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
Molecular Targets and Pathways:
- The mechanism of action of N-(4-Amino-2-methylphenyl)-2-(4-chlorophenyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways.
- For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis, while its anticancer activity may involve the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
- N-(4-Amino-2-methylphenyl)-2-(4-fluorophenyl)-acetamide
- N-(4-Amino-2-methylphenyl)-2-(4-bromophenyl)-acetamide
- N-(4-Amino-2-methylphenyl)-2-(4-iodophenyl)-acetamide
Comparison:
- Compared to its analogs, N-(4-Amino-2-methylphenyl)-2-(4-chlorophenyl)-acetamide is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity.
- The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-(4-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c1-10-8-13(17)6-7-14(10)18-15(19)9-11-2-4-12(16)5-3-11/h2-8H,9,17H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHNHRCYFCINIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


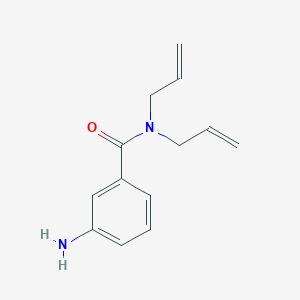
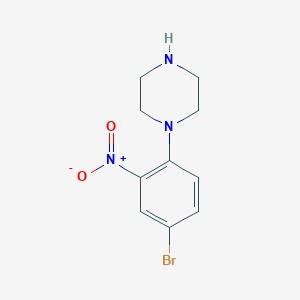

![3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}BUTAN-1-AMINE](/img/structure/B3072640.png)
![[1-(3-Fluoro-4-methoxyphenyl)ethyl]methylamine](/img/structure/B3072644.png)
![2-[(Cyclopropylcarbonyl)amino]-5-methylbenzoic acid](/img/structure/B3072649.png)
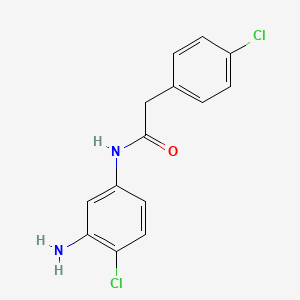
![(Butan-2-yl)[(3-fluorophenyl)methyl]amine](/img/structure/B3072658.png)
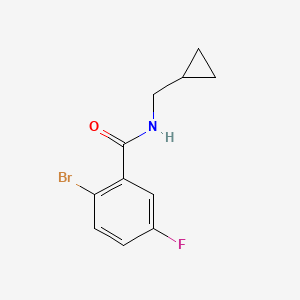
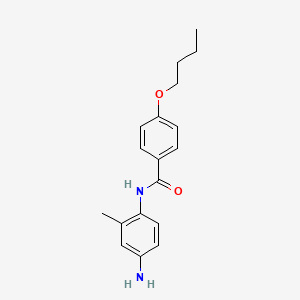
![[2-(2-Bromo-4-fluorophenoxy)ethyl]dimethylamine](/img/structure/B3072683.png)
![2-Ethoxy-4-[(propylamino)methyl]phenol](/img/structure/B3072686.png)

